5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
CAS No.: 251300-31-9
Cat. No.: VC2060066
Molecular Formula: C8H4BrF3O3
Molecular Weight: 285.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 251300-31-9 |
---|---|
Molecular Formula | C8H4BrF3O3 |
Molecular Weight | 285.01 g/mol |
IUPAC Name | 5-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid |
Standard InChI | InChI=1S/C8H4BrF3O3/c9-3-1-4(7(14)15)6(13)5(2-3)8(10,11)12/h1-2,13H,(H,14,15) |
Standard InChI Key | RXZMPNQNKZGQAY-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1C(=O)O)O)C(F)(F)F)Br |
Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)O)C(F)(F)F)Br |
Introduction
Chemical Structure and Properties
Molecular Composition
5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is an organic compound characterized by a benzoic acid core with specific functional group substitutions. The compound features a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a trifluoromethyl group at the 3-position. This particular arrangement of substituents contributes to its unique chemical properties and potential applications.
Structural Analysis
Table 1: Structural Features of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Feature | Description | Functional Significance |
---|---|---|
Carboxylic Acid Group | Terminal -COOH group | Primary reactive center, contributes to acidity |
Bromine Substitution | Position 5 on the ring | Increases molecular weight, affects reactivity |
Hydroxyl Group | Position 2 on the ring | Potential for hydrogen bonding, affects acidity |
Trifluoromethyl Group | Position 3 on the ring | Enhances lipophilicity, electron-withdrawing effects |
The presence of these functional groups creates a compound with interesting chemical properties. The trifluoromethyl group, being strongly electron-withdrawing, likely influences the electronic distribution within the molecule, potentially affecting the acidity of both the carboxylic acid and the hydroxyl group.
Synthesis Methods
Oxidation of Related Aldehyde
The oxidation of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde represents another potential synthetic route. The synthesis of the precursor aldehyde involves treating 2-hydroxy-3-(trifluoromethyl)benzaldehyde with N-Bromosuccinimide in acetonitrile at 0°C . This reaction has been reported to yield the brominated aldehyde at approximately 66% yield. Subsequent oxidation of this aldehyde using appropriate oxidizing agents could produce the target benzoic acid.
Reaction Conditions and Considerations
The synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid would likely require careful control of reaction conditions to ensure selectivity and optimal yield. Based on similar reactions:
-
Temperature control would be critical, particularly during the bromination step
-
Inert atmosphere might be necessary to prevent side reactions
-
Purification techniques such as column chromatography would be needed to isolate the pure compound
Chemical Reactivity
Carboxylic Acid Chemistry
As a benzoic acid derivative, 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid would be expected to participate in typical carboxylic acid reactions, including:
-
Esterification with alcohols
-
Amide formation with amines
-
Reduction to alcohols
-
Decarboxylation under appropriate conditions
The presence of the electron-withdrawing trifluoromethyl group would likely enhance the acidity of the carboxylic acid function, potentially making it more reactive in certain contexts.
Hydroxyl Group Reactivity
The hydroxyl group at the 2-position (ortho to the carboxylic acid) presents additional reactive possibilities:
-
Possible intramolecular hydrogen bonding with the carboxylic acid group
-
Potential for esterification or etherification
-
Participation in coordination with metal ions
Bromine Substitution Chemistry
The bromine atom at the 5-position introduces possibilities for further functionalization through various coupling reactions:
-
Potential for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi)
-
Nucleophilic aromatic substitution, particularly given the electron-withdrawing trifluoromethyl group
Applications in Research and Industry
Pharmaceutical Applications
The unique structure of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid makes it potentially valuable in pharmaceutical research. The trifluoromethyl group, in particular, is known to enhance lipophilicity and binding affinity in drug candidates. This compound could serve as:
-
A building block for active pharmaceutical ingredients (APIs)
-
A scaffold for medicinal chemistry exploration
-
An intermediate in the synthesis of biologically active compounds
Chemical Research Applications
In the field of chemical research, this compound may find utility as:
-
A reagent for specific transformations
-
A model compound for studying the effects of multiple functional groups on reactivity
-
A precursor for more complex molecular structures
Material Science Applications
The combination of functional groups in 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid might make it useful in materials development:
-
Potential component in specialized polymers
-
Possible applications in surface modifications
-
Potential use in electronic materials, given the presence of both halogen and fluorine
Comparison with Related Compounds
Structural Analogues
Several structural analogues of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid appear in the literature, each with distinct properties and applications:
Table 2: Comparison of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid with Structural Analogues
Functional Group Effects
The presence of specific functional groups impacts the properties and reactivity of these compounds:
-
The hydroxyl group at the 2-position enhances acidity and provides hydrogen bonding capabilities
-
The trifluoromethyl group increases lipophilicity and affects electronic distribution
-
The bromine substitution enables various coupling reactions and modifications
Research Challenges and Future Directions
Current Research Limitations
Current research on 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid appears limited, with gaps in our understanding of:
-
Optimized synthesis methods with high yields
-
Comprehensive physical and chemical property data
-
Specific applications in pharmaceutical or materials research
Future Research Opportunities
Promising areas for future research include:
-
Development of efficient synthetic routes with improved yields
-
Exploration of the compound's potential in medicinal chemistry
-
Investigation of its utility in materials science
-
Comprehensive characterization of physical, chemical, and biological properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume